2-Methanesulfinylpropan-1-amine
Overview
Description
Molecular Structure Analysis
The InChI code for “2-Methanesulfinylpropan-1-amine” is 1S/C4H11NOS/c1-4(3-5)7(2)6/h4H,3,5H2,1-2H3
. This code provides a unique identifier for the molecular structure of the compound.
Physical And Chemical Properties Analysis
“2-Methanesulfinylpropan-1-amine” is a liquid at room temperature .
Scientific Research Applications
Molecular Spectroscopy
2-Methanesulfinylpropan-1-amine: is utilized in molecular spectroscopy to investigate organic and inorganic materials. Its unique molecular structure can be probed using various spectroscopic techniques to understand interactions at the atomic level, which is crucial for material characterization .
Pharmaceutical Synthesis
This compound plays a role in the synthesis of pharmaceuticals. It’s involved in transaminase-mediated synthesis, which is an eco-friendly method for producing enantiopure drug-like phenylpropan-2-amine derivatives from prochiral ketones . This process is significant for creating active pharmaceutical ingredients with high purity and specificity.
Cryopreservation
In the field of biotechnology, 2-Methanesulfinylpropan-1-amine may contribute to the development of cryoprotective agents. These agents are essential for the cryopreservation of sensitive biological samples like cells, tissues, and organs, which is a critical aspect of medical research and therapeutic applications .
Biomedical Applications
The compound’s potential biomedical applications include its use in the synthesis of biomedical polymers. These polymers have a wide range of uses, such as in drug delivery systems, biosensing, and regenerative medicine . The compound’s functional groups can be leveraged to create polymers with specific properties tailored for biomedical use.
Organic Material Research
2-Methanesulfinylpropan-1-amine: is also relevant in the study of organic materials, particularly in the creation of amine-functionalized metal–organic frameworks (MOFs). These MOFs have applications in gas storage, separation, and catalysis due to their porous nature and the ability to tailor their properties through functionalization .
Inorganic Material Research
In the realm of inorganic materials, this compound could be involved in the development of two-dimensional materials for use in advanced battery technologies. Its properties may influence the electrode materials or additives for lithium and sodium batteries, contributing to the enhancement of energy storage solutions .
Food Industry Innovations
The compound’s chemical characteristics might be exploited in the food industry, particularly in the development of nanomaterials for food packaging, which can improve food safety and shelf life. Its molecular structure could be key in creating nanosensors or nanocapsules that respond to environmental changes or enhance the nutritional value of foodstuffs .
Spectroscopic Characterization
Lastly, 2-Methanesulfinylpropan-1-amine is significant in spectroscopic characterization methods. It can be identified and quantified using techniques like infrared spectroscopy, NMR, and mass spectrometry, which are essential for quality control in various industries, including pharmaceuticals and materials science .
Safety and Hazards
The safety information for “2-Methanesulfinylpropan-1-amine” includes several hazard statements: H302, H312, H314, H332, H335 . These codes correspond to specific hazards associated with the compound. The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.
properties
IUPAC Name |
2-methylsulfinylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS/c1-4(3-5)7(2)6/h4H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVFSJAEHAWYBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)S(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1423032-24-9 | |
Record name | 2-methanesulfinylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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